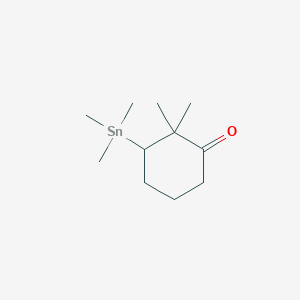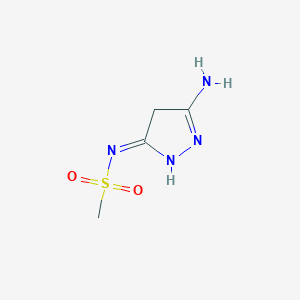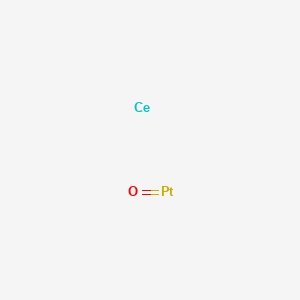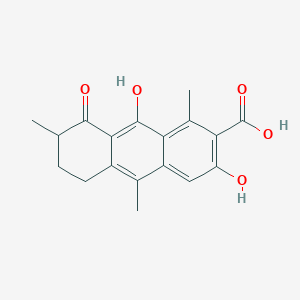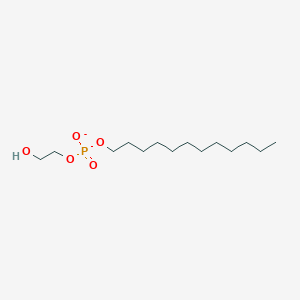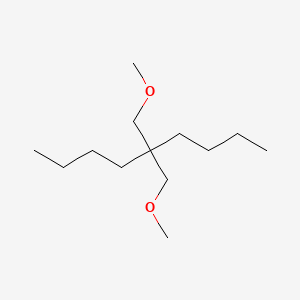
5,5-Bis(methoxymethyl)nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Bis(methoxymethyl)nonane: is an organic compound with the molecular formula C13H28O2 It is a derivative of nonane, characterized by the presence of two methoxymethyl groups attached to the fifth carbon atom of the nonane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Bis(methoxymethyl)nonane typically involves the reaction of nonane with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a methoxymethyl intermediate, which subsequently reacts with nonane to yield the final product. The reaction conditions often include elevated temperatures and controlled pH to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 5,5-Bis(methoxymethyl)nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methoxymethyl groups to hydroxymethyl groups.
Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of 5,5-bis(formyl)nonane or 5,5-bis(carboxy)nonane.
Reduction: Formation of 5,5-bis(hydroxymethyl)nonane.
Substitution: Formation of various substituted nonane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5,5-Bis(methoxymethyl)nonane is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives are explored for their antimicrobial and antifungal properties.
Medicine: The compound is investigated for its potential use in drug development. Its structural features make it a candidate for the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 5,5-Bis(methoxymethyl)nonane involves its interaction with specific molecular targets. The methoxymethyl groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites.
Comparaison Avec Des Composés Similaires
5,5-Bis(hydroxymethyl)nonane: Similar structure but with hydroxymethyl groups instead of methoxymethyl groups.
5,5-Bis(ethoxymethyl)nonane: Similar structure but with ethoxymethyl groups instead of methoxymethyl groups.
Uniqueness: 5,5-Bis(methoxymethyl)nonane is unique due to its specific methoxymethyl substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and stability are required.
Propriétés
Numéro CAS |
189694-02-8 |
|---|---|
Formule moléculaire |
C13H28O2 |
Poids moléculaire |
216.36 g/mol |
Nom IUPAC |
5,5-bis(methoxymethyl)nonane |
InChI |
InChI=1S/C13H28O2/c1-5-7-9-13(11-14-3,12-15-4)10-8-6-2/h5-12H2,1-4H3 |
Clé InChI |
UAVYNJZKEVSSFO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCCC)(COC)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


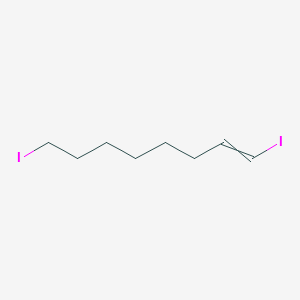
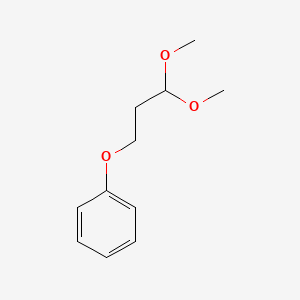
![(1,3-Phenylene)bis[(4-sulfanylphenyl)methanone]](/img/structure/B14267312.png)
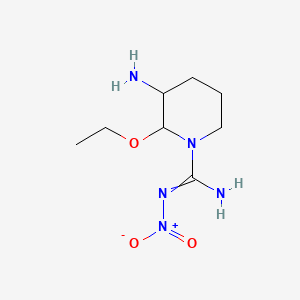
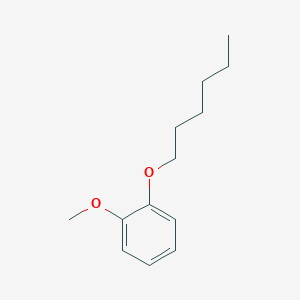
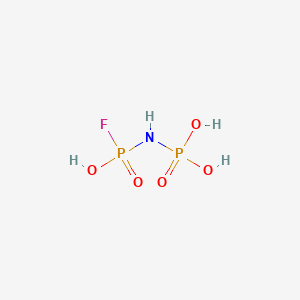
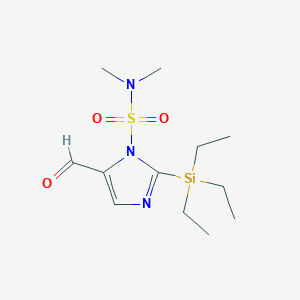
![4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis[N-(3-methylbutyl)aniline]](/img/structure/B14267339.png)
